molecular formula C6H16Cl2N2O2 B1602555 DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride CAS No. 284664-87-5

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

Cat. No. B1602555
M. Wt: 227.16 g/mol
InChI Key: JBBURJFZIMRPCZ-VHGLFXLXSA-N
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Description

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a labelled form of DL-Lysine 2HCl . Lysine is an essential amino acid obtained from red meats and fish . It has a linear formula of H2N(CD2)4CH(NH2)CO2H·2HCl .


Molecular Structure Analysis

The molecular structure of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is represented by the linear formula H2N(CD2)4CH(NH2)CO2H·2HCl . The molecular weight is 227.16 .


Chemical Reactions Analysis

While specific chemical reactions involving DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride are not detailed in the search results, it is known that stable isotope-labeled compounds can be used for studying the structure, reaction mechanism, and reaction kinetics of compounds .


Physical And Chemical Properties Analysis

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a solid with a melting point of 190°C .

Scientific Research Applications

Kinetic and Biochemical Analysis

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride has been used to study the kinetics and biochemical mechanisms of enzymes like lysine 5,6-aminomutase (5,6-LAM). This enzyme catalyzes the transformation of D-lysine into various diaminohexanoates, which are crucial in biological processes. The use of DL-Lysine-3,3,4,4,5,5,6,6-d8 has helped in understanding the multistep mechanism of this enzyme, particularly the hydrogen transfer steps which are critical in the enzyme's functioning (Tang et al., 2003).

Synthesis of Amino Acids

Research has also involved the synthesis of DL-Lysine from various compounds, demonstrating its versatility in chemical synthesis. For instance, DL-Lysine has been synthesized from 1,1,1,5-tetrachloropentane, showing the compound's utility in creating complex amino acids (Saotome & Kodaira, 1962).

Fluorescence Studies and Membrane Analysis

Dansyl lysine, a derivative of DL-Lysine, has been used in fluorescence studies to analyze membrane structures. Its solubility and fluorescence intensity in various environments provide insights into the compositional heterogeneity of membranes and their interactions with cholesterol (Humphries & Lovejoy, 1983).

Biodegradable Polymers

DL-Lysine derivatives have been studied for their role in the synthesis of biodegradable polymers. For example, Poly(DL-lactic acid-co-L-lysine) has been synthesized and characterized, indicating its potential applications in biodegradable materials (Liu, Yuan, & Deng, 2003).

Spectroscopy and Structural Analysis

DL-Lysine hydrochloride has been investigated using spectroscopic methods like Raman and infrared spectroscopy. These studies provide detailed information on the molecular structure and behavior of DL-Lysine under different conditions, contributing to a deeper understanding of amino acid properties (Paiva et al., 2017).

properties

IUPAC Name

2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-VHGLFXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583942
Record name (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

CAS RN

284664-87-5
Record name (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
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DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Reactant of Route 6
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

Citations

For This Compound
1
Citations
Y Huang, W Li, AS Minakova, T Anumol, AA Keller - 2021 - escholarship.org
The increasing usage of nanopesticides in agriculture poses a concern to plant crops due to unknown implications of engineered nanomaterials (ENMs). Targeted metabolomics can …
Number of citations: 1 escholarship.org

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